Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Overview
Description
“Methyl 3-chloro-2-cyano-pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1168102-35-9 and a linear formula of C8H5CLN2O2 . It has a molecular weight of 196.59 .
Synthesis Analysis
The synthesis of this compound involves a reaction with 2,3-dichloro-isonicotinic acid methyl ester, zinc cyanide, tetrakis (triphenylphosphine)palladium, and DMF. The reaction solution is subjected to microwave irradiation, heating at 190° C. for 20 minutes, then filtered through a pad of Celite®. The resultant residue is subjected to column chromatography to give the title compound as a white solid.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3 . This indicates that the compound has a pyridine ring with a methyl ester, a cyano group, and a chloro group attached to it.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.533 and a density of 1.17 g/mL at 25 °C .Scientific Research Applications
Synthesis of Novel Compounds
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a compound used in the synthesis of various novel compounds with potential applications in the pharmaceutical and chemical industries. For example, Kumar and Mashelker (2006) highlighted its use in preparing Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).
Intermediate for Amino Derivatives
The compound also serves as an intermediate for the synthesis of various amino derivatives. The conversion of Ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate to amino derivatives by condensation with corresponding amines shows the versatility of the compound in chemical synthesis (Kumar & Mashelker, 2006).
Catalyst for Synthesis Processes
The compound has been used as a catalyst in the synthesis of other chemical compounds. For instance, it has facilitated the synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide from methyl amine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester, showcasing its role in the formation of complex molecules (Pan Qing-cai, 2011).
Extraction Studies
The compound is also used in extraction studies, as shown by Kumar and Babu (2009), where it was involved in the extraction of Pyridine-3-carboxylic acid, a substance widely used in the food, pharmaceutical, and biochemical industries. This highlights its utility in separation processes and industrial applications (Kumar & Babu, 2009).
Formation of Pyrrole Derivatives
Dawadi and Lugtenburg (2011) utilized the compound for the formation of pyrrole derivatives, indicating its importance in organic chemistry and the pharmaceutical sector. The study demonstrated its potential in providing access to libraries of important pyrrole systems from commercially available starting materials (Dawadi & Lugtenburg, 2011).
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a series of chemical reactions, possibly involving the formation of a succinimidyl radical .
Biochemical Pathways
It is known that compounds of similar structure can influence various biochemical pathways, including those involved in the suzuki–miyaura coupling reaction .
Properties
IUPAC Name |
methyl 3-chloro-2-cyanopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDOMRTMXPJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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